2-Ethyl-3,3-dimethylbutan-1-ol
Description
2-Ethyl-3,3-dimethylbutan-1-ol is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. Its structure features a hydroxyl group (-OH) on the first carbon of a four-carbon chain (butan-1-ol), with an ethyl group (-CH₂CH₃) attached to carbon 2 and two methyl groups (-CH₃) on carbon 3. This branching significantly influences its physical and chemical properties, distinguishing it from linear and less-branched alcohols .
Properties
CAS No. |
66576-56-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-ethyl-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
WOVMYJCSCISMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Ethyl-3,3-dimethylbutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Ethyl-3,3-dimethylbutan-1-ol with structurally related alcohols:
| Compound | Molecular Formula | Molecular Weight | Structure Type | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₁₈O | 130.23 | Primary alcohol, highly branched | Ethyl (C2), two methyl (C3) |
| 3,3-Dimethylbutan-1-ol | C₆H₁₄O | 102.17 | Primary alcohol, moderately branched | Two methyl (C3) |
| Hexan-1-ol | C₆H₁₄O | 102.17 | Primary alcohol, linear | None |
| 2,3-Dimethylbutan-2-ol | C₆H₁₄O | 102.17 | Tertiary alcohol | Methyl (C2 and C3) |
Key Observations :
- Branching : this compound has the highest degree of branching, reducing intermolecular van der Waals forces compared to linear alcohols like hexan-1-ol .
- Primary vs. Tertiary Alcohols : Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), primary alcohols like this compound retain reactivity toward oxidation, forming aldehydes or carboxylic acids .
Physical Properties
Boiling Points
Branching lowers boiling points due to reduced surface area and weaker intermolecular forces:
- Hexan-1-ol : 158°C (linear structure allows strong hydrogen bonding) .
- 3,3-Dimethylbutan-1-ol : Lower than hexan-1-ol (~135–140°C estimated) due to moderate branching .
- This compound : Expected to have the lowest boiling point among these alcohols (likely <130°C) due to extensive branching .
Solubility
All primary alcohols are miscible in polar solvents (e.g., water) to varying degrees. However, increased branching in this compound reduces polarity, making it less water-soluble than hexan-1-ol but more soluble than tertiary alcohols .
Chemical Reactivity
- Oxidation: As a primary alcohol, this compound can oxidize to 2-ethyl-3,3-dimethylbutanoic acid. However, steric hindrance from branching may slow reaction rates compared to linear alcohols .
- Esterification : Reacts with carboxylic acids to form esters, a property shared with other primary alcohols. Applications include fragrance and polymer industries .
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